[4-(3-Methylphenyl)phenyl]acetic acid
Overview
Description
“[4-(3-Methylphenyl)phenyl]acetic acid” is an organic compound with the CAS Number: 296777-83-8 and a molecular weight of 226.27 . Its IUPAC name is (3’-methyl [1,1’-biphenyl]-4-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “[4-(3-Methylphenyl)phenyl]acetic acid” is represented by the formula C15H14O2 . The InChI code for this compound is 1S/C15H14O2/c1-11-3-2-4-14 (9-11)13-7-5-12 (6-8-13)10-15 (16)17/h2-9H,10H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis
“[4-(3-Methylphenyl)phenyl]acetic acid” is a solid compound with a molecular weight of 226.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Production of Phenylacetic Acid Derivatives
A study by Varma et al. (2006) investigated the production of phenylacetic acid derivatives by Curvularia lunata, a fungus. The research found that specific derivatives lacked antimicrobial and antioxidant activity, but a compound named 4-epiradicinol showed inhibition against several bacteria, including Escherichia coli and Staphylococcus aureus. This study highlights the potential of phenylacetic acid derivatives in antimicrobial applications (Varma et al., 2006).
Catalyst Development for Organic Synthesis
Uraguchi and Terada (2004) explored the use of phosphoric acid derivatives in catalyzing direct Mannich reactions, offering an efficient method for constructing beta-aminoketones. This research underscores the importance of phenylacetic acid derivatives in synthesizing bioactive compounds and facilitating complex chemical reactions (Uraguchi & Terada, 2004).
Material Science and Polymer Research
In the field of material science, Trejo-Machin et al. (2017) investigated the use of phloretic acid, a phenolic compound related to phenylacetic acid, for the development of polybenzoxazine, highlighting its potential as a renewable building block for producing materials with suitable thermal and thermo-mechanical properties for various applications. This research presents an environmentally friendly alternative to traditional phenol-based products (Trejo-Machin et al., 2017).
Pharmaceutical Compound Development
Katrincic et al. (2009) studied the solid-state characterization of a dimorphic pharmaceutical compound, showcasing the complexity involved in selecting a polymorph for drug development. This research emphasizes the importance of understanding the physical properties of drug candidates, including those related to phenylacetic acid derivatives, to ensure stability and efficacy (Katrincic et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-methylphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKKNUMOLNPQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362734 | |
Record name | [4-(3-Methylphenyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)phenyl]acetic acid | |
CAS RN |
296777-83-8 | |
Record name | [4-(3-Methylphenyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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